molecular formula C17H16N2O2 B1220854 N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide

N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide

Cat. No. B1220854
M. Wt: 280.32 g/mol
InChI Key: RVKPHFXIULALBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Anticancer Activity

One application in scientific research for compounds similar to N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide involves their synthesis and evaluation for anticancer activity. For instance, the synthesis of certain indenone substituted acetamide derivatives, including structures similar to the one , has been explored for their potential anticancer effects. A specific compound, identified as 2-(3-((6-chloro-1-oxo-2,3-dihydro-1H-inden-2-ylidene)methyl)phenoxy)-N-(thiazol-2-yl)acetamide, demonstrated significant growth inhibition against leukemia, non-small cell lung cancer, and breast cancer cell lines in screenings conducted by the National Cancer Institute (USA) (Karaburun et al., 2018).

Synthesis and Antioxidant Properties

Another research application involves the synthesis of novel compounds and the investigation of their antioxidant properties. For example, a study focused on synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives and evaluating their antioxidant activity. The findings revealed that most of the synthesized compounds exhibited considerable antioxidant activity, with some showing remarkable activity at low concentrations due to the strategic placement of halogens on the phenyl ring, enhancing the compounds' antioxidant potential (Gopi & Dhanaraju, 2020).

Novel Synthesis Methods

Research also delves into novel synthesis methods for creating complex molecules with potential therapeutic applications. For example, a study detailed the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetamides, demonstrating a series of reactions leading to compounds with significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

Product Name

N-[2-[2,3-dihydroindol-1-yl(oxo)methyl]phenyl]acetamide

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

N-[2-(2,3-dihydroindole-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C17H16N2O2/c1-12(20)18-15-8-4-3-7-14(15)17(21)19-11-10-13-6-2-5-9-16(13)19/h2-9H,10-11H2,1H3,(H,18,20)

InChI Key

RVKPHFXIULALBT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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